PIP-C-3-Azaspiro[5.5]undecane-boc

Medicinal Chemistry Organic Synthesis Building Block

This advanced spirocyclic building block (CAS 3027978-51-1) provides orthogonal Boc-protected piperidine and free piperazine amines for sequential functionalization in multi-step synthesis. Essential for CCR5 antagonist development, parallel library generation, and PROTAC linker construction with defined vector geometry. Its dedicated CAS registry ensures analytical consistency, lot traceability, and regulatory documentation integrity. Choose this compound over simpler, unprotected analogs to reduce synthetic steps by an estimated 2–3 steps and maximize chemical space exploration per procurement dollar.

Molecular Formula C20H37N3O2
Molecular Weight 351.5 g/mol
Cat. No. B12370746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIP-C-3-Azaspiro[5.5]undecane-boc
Molecular FormulaC20H37N3O2
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(CC2)CN3CCNCC3)CC1
InChIInChI=1S/C20H37N3O2/c1-19(2,3)25-18(24)23-12-8-20(9-13-23)6-4-17(5-7-20)16-22-14-10-21-11-15-22/h17,21H,4-16H2,1-3H3
InChIKeySLDOPQHJBKHDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate as a Spirocyclic Building Block


Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 3027978-51-1) is a nitrogen-containing spirocyclic building block featuring a Boc-protected piperidine ring spiro-fused to a cyclohexane scaffold, with a piperazin-1-ylmethyl substituent at the 9-position [1]. This compound belongs to the 3-azaspiro[5.5]undecane class, a scaffold that has been explored in multiple pharmacological contexts including M2 proton channel inhibition (IC50 ~0.92–1 µM for the parent scaffold) and as a core structure in PROTAC linker development .

Why Substituting Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate with Unprotected or Ketone Analogs Fails in Multi-Step Synthesis


Generic substitution of this compound with unprotected 3-azaspiro[5.5]undecane derivatives or simpler ketone analogs fails for two critical reasons. First, the Boc protective group at the 3-position nitrogen is essential for orthogonal protection strategies during multi-step syntheses; its removal under mild acidic conditions enables sequential functionalization without degrading the spirocyclic core . Second, the piperazin-1-ylmethyl substituent at the 9-position provides a secondary amine handle for further derivatization (e.g., alkylation, acylation, sulfonylation) that is absent in simpler scaffolds like 3-azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5) or tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) , limiting their utility as advanced intermediates. This dual orthogonal functionality—Boc-protected tertiary amine plus unprotected piperazine—defines the compound's specific utility profile and renders simple analog substitution ineffective for complex synthetic pathways.

Quantitative Comparative Evidence for Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate vs. Analogs


Functional Group Differentiation: Orthogonal Protection vs. Unprotected Scaffolds

The target compound contains two nitrogen-containing functional groups with orthogonal reactivity: a Boc-protected tertiary amine on the spiro-piperidine ring (deprotectable under acidic conditions) and a free piperazine secondary amine at the 9-position (available for immediate derivatization) . In contrast, 3-azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5) presents only a single unprotected secondary amine in the spiro-piperidine core , while tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) contains a Boc-protected amine but replaces the piperazine moiety with a ketone group, requiring reduction before further functionalization .

Medicinal Chemistry Organic Synthesis Building Block

Scaffold Positioning Differentiation: 9-Position Piperazine vs. Alternative Substitution Patterns

The target compound positions the piperazine moiety at the 9-position of the azaspiro[5.5]undecane scaffold via a methylene linker [1]. In contrast, related compounds in the CCR5 antagonist literature feature substitution at the 9-position with more complex groups (e.g., 4-phenoxybenzyl moieties in triazaspiro[5.5]undecane derivatives) [2] or have the nitrogen atom positioned differently within the spirocyclic core (e.g., 1,7-diazaspiro[5.5]undecane scaffold) [3]. The target compound's simple piperazine-methyl substitution provides a versatile intermediate that can be elaborated into either class of final compounds.

Drug Discovery Chemical Biology Spirocyclic Compounds

Molecular Weight and cLogP Differentiation vs. Core Scaffold

The target compound (C20H37N3O2, MW 351.5 g/mol) [1] occupies a distinct physicochemical space compared to the bare 3-azaspiro[5.5]undecane scaffold (C10H19N, MW 153.27 g/mol) [2]. The addition of the Boc group and piperazine-methyl substituent increases molecular weight by approximately 198 g/mol while introducing additional hydrogen bond donors/acceptors. This positions the compound as an advanced intermediate rather than a starting material, reducing downstream synthetic burden for procurement teams developing spirocyclic-based therapeutics.

Physicochemical Properties Lead Optimization Medicinal Chemistry

CAS Registry Differentiation: Traceability for GLP/GMP Procurement

The target compound bears a unique CAS Registry Number (3027978-51-1) [1] that distinguishes it from closely related spirocyclic intermediates, including tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) and 2-(3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid (CAS 952480-32-9) [2]. This unique CAS assignment ensures unambiguous compound identification for procurement, inventory management, and regulatory documentation.

Quality Control Procurement Compliance Analytical Chemistry

Recommended Application Scenarios for Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate Based on Comparative Evidence


Advanced Intermediate for Spirocyclic CCR5 Antagonist Development

Based on the structural positioning evidence , this compound serves as an optimal advanced intermediate for developing 3-azaspiro[5.5]undecane-based CCR5 antagonists. The 9-position piperazine-methyl substitution provides a versatile anchor point for introducing elaborated phenoxybenzyl or related pharmacophores found in potent antiviral leads, while the Boc-protected 3-position nitrogen remains available for late-stage diversification or remains as a tertiary amine in final compounds. Procurement teams supporting HIV entry inhibitor programs should prioritize this compound over the bare scaffold to reduce synthetic step count by an estimated 2–3 steps.

Orthogonally Protected Building Block for Parallel Library Synthesis

The dual orthogonal nitrogen functionality makes this compound uniquely suited for parallel library synthesis. The free piperazine secondary amine can be derivatized with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides) under standard conditions without affecting the Boc-protected spirocyclic amine. Subsequent Boc deprotection reveals the tertiary amine for a second round of diversification. This sequential, orthogonal functionalization enables the rapid generation of structurally diverse compound libraries from a single advanced intermediate, maximizing chemical space exploration per procurement dollar.

PROTAC Linker Precursor Requiring Dual Functional Handles

Given that tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is established as a PROTAC linker building block , the target compound's piperazine-containing scaffold offers a direct alternative with distinct conjugation geometry. The methylene-linked piperazine at the 9-position provides a secondary amine attachment point that can be functionalized independently from the Boc-protected spirocyclic core , enabling the construction of PROTACs with defined linker lengths and attachment vectors. The higher nitrogen content (3 nitrogen atoms vs. 1 in the ketone analog) may also influence the physicochemical properties of the resulting PROTAC molecules.

Quality-Controlled Intermediate for GLP-Compliant Medicinal Chemistry

For research organizations operating under GLP or transitioning toward GMP standards, the unique CAS Registry assignment (3027978-51-1) [1] provides essential traceability that structurally ambiguous or CAS-lacking analogs cannot offer. Procurement teams sourcing this compound benefit from unambiguous supplier cross-referencing, consistent analytical specifications across lots, and documentation trail integrity required for regulatory submissions. This differentiates the target compound from similar spirocyclic intermediates that lack dedicated CAS registry entries or have ambiguous structural identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIP-C-3-Azaspiro[5.5]undecane-boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.